molecular formula C7H9N3 B1441907 (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1306738-33-9

(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1441907
CAS No.: 1306738-33-9
M. Wt: 135.17 g/mol
InChI Key: NWHFTWDQSDQNBB-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a versatile nitrogen-containing heterocyclic building block prized for its application in organic synthesis and medicinal chemistry research. The nitrile and pyrazole functional groups make it a valuable precursor for constructing more complex molecules . Researchers utilize this scaffold in the design and synthesis of compounds with potential biological activities, such as antimicrobial and anti-inflammatory agents, given the proven relevance of the pyrazole core in these fields . The compound serves as a crucial intermediate for generating diverse chemical libraries, enabling the exploration of structure-activity relationships in drug discovery . Its derivatives can be further functionalized to create fused pyrazole systems, which are present in several drugs and have shown utility in materials science, particularly in the development of molecular sensors . This product is intended for use in a controlled laboratory setting by qualified professionals. Store sealed in dry, cool conditions (2-8°C) to ensure stability . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHFTWDQSDQNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272742
Record name 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl-
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Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-33-9
Record name 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272742
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Foundational & Exploratory

Navigating the Synthesis and Application of Dimethyl-Pyrazolyl Acetonitriles: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Challenge of Specificity

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable component in drug design.[1] This guide focuses on a specific subclass of these vital heterocycles: dimethyl-pyrazolyl acetonitriles. These molecules serve as versatile building blocks for the synthesis of more complex pharmaceutical agents.

A notable challenge in researching this chemical class is the precise identification of isomers. While the general structure of "(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile" is clear, a specific, universally recognized CAS (Chemical Abstracts Service) number for this particular isomer is not readily found in major chemical databases. However, several closely related and commercially available isomers are well-documented, and their synthesis and properties provide a strong foundation for understanding this compound class. This guide will leverage data from these isomers to provide a comprehensive technical overview.

Physicochemical Properties of Dimethyl-Pyrazolyl Acetonitrile Isomers

The seemingly subtle shift in the positions of the methyl and acetonitrile groups on the pyrazole ring can lead to differences in the physicochemical properties of the resulting isomers. These differences can, in turn, influence their reactivity, solubility, and how they are incorporated into larger molecules. Below is a summary of key properties for several documented isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile1015936-59-0C₇H₉N₃135.17[3]
2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetonitrile1936459-98-1C₇H₉N₃135.17
2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile1306739-15-0C₇H₉N₃135.17
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile754159-15-4C₆H₇N₃121.14[4]

Synthetic Pathways to the Pyrazole Acetonitrile Core

The synthesis of substituted pyrazoles is a well-established field, with several robust methods available to the synthetic chemist. The construction of the pyrazole ring itself is often achieved through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[2] The introduction of the acetonitrile moiety can be accomplished at different stages of the synthesis, either by starting with a precursor already containing the nitrile group or by functionalizing the pyrazole ring after its formation.

General Synthetic Strategy: Cyclocondensation

A common and versatile approach involves the reaction of a β-keto nitrile with a substituted hydrazine. For the synthesis of a this compound, a potential, though not explicitly documented, pathway could involve the cyclocondensation of a suitably substituted β-keto nitrile with methylhydrazine.

General_Synthesis reagents β-Keto Nitrile Precursor + Methylhydrazine cyclization Cyclocondensation (e.g., in Ethanol, reflux) reagents->cyclization product This compound cyclization->product

Caption: Generalized synthetic workflow for pyrazole formation.

Detailed Protocol: Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile

While a specific protocol for the 4-yl acetonitrile isomer is elusive, a method for the synthesis of the 5-yl isomer has been described and serves as an excellent case study.[3] This multi-step synthesis begins with the formation of a pyrazole carboxylate ester, which is then converted to the desired acetonitrile.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This initial step involves the formation of an intermediate through the reaction of ethanol, sodium ethoxide, and diethyl oxalate, followed by the addition of acetone.[3] The subsequent cyclocondensation with methylhydrazine yields the pyrazole ester.

Synthesis_Step_1 cluster_reactants Reactants cluster_process Procedure A Ethanol + Sodium Ethoxide + Diethyl Oxalate P1 Mix A, then add B dropwise (<15°C) A->P1 B Acetone B->P1 C 40% Methylhydrazine P4 Add C dropwise (<15°C) for cyclocondensation C->P4 P2 React for 24 hours to form intermediate P1->P2 P3 Dissolve intermediate in DMF, cool to 5-15°C P2->P3 P3->P4 Product Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate P4->Product

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Protocol:

  • In a suitable reaction vessel, combine ethanol, sodium ethoxide, and diethyl oxalate.

  • Slowly add acetone dropwise to the mixture, ensuring the internal temperature is maintained below 15°C.

  • Allow the reaction to proceed for 24 hours to form the intermediate.[3]

  • Dissolve the resulting intermediate in dimethylformamide (DMF) and cool the solution to between 5 and 15°C.

  • Add a 40% aqueous solution of methylhydrazine dropwise, again maintaining the temperature below 15°C, to initiate the cyclocondensation reaction.[3]

  • Upon completion of the reaction, the product, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, can be isolated using standard workup and purification techniques.

Further steps, not detailed in the available literature but common in organic synthesis, would involve the reduction of the ester to the corresponding alcohol, conversion to a halide (e.g., using thionyl chloride), and subsequent nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) to yield the final acetonitrile product.

Applications in Drug Discovery and Development

Dimethyl-pyrazolyl acetonitriles are not typically therapeutic agents themselves. Instead, their value lies in their utility as versatile chemical building blocks. The pyrazole core provides a stable, aromatic scaffold that can be further functionalized, while the acetonitrile group is a synthetic chameleon. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in the construction of other heterocyclic rings.

The pyrazole motif is a key component in a wide array of approved drugs, exhibiting anti-inflammatory, analgesic, antibacterial, and antiviral properties, among others.[2] The ability to readily synthesize and modify building blocks like dimethyl-pyrazolyl acetonitriles is therefore critical for the exploration of new chemical space in the search for novel therapeutics. For example, multicomponent reactions involving pyrazole derivatives are an efficient strategy for generating libraries of complex molecules for biological screening.[1]

Safety and Handling

Detailed safety information for the specific target compound is unavailable. However, based on related structures and the acetonitrile functional group, certain precautions are warranted. Acetonitriles can be toxic if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of exposure, immediate medical attention should be sought.

Conclusion

While the specific compound this compound remains somewhat enigmatic in the public domain, a clear picture of its probable synthesis and utility can be constructed by examining its close isomers. The dimethyl-pyrazolyl acetonitrile scaffold is a valuable tool for medicinal chemists, offering a robust and adaptable platform for the synthesis of novel compounds with therapeutic potential. The synthetic routes are generally accessible, relying on fundamental principles of heterocyclic chemistry. As the drive for new and more effective pharmaceuticals continues, the importance of such versatile building blocks in the drug discovery pipeline cannot be overstated.

References

  • PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Molecules. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • ResearchGate. Synthesis of pyrazole 4-carbonitrile derivatives. Available from: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) Acetonitrile. Elsevier. Available from: [Link]

  • Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Available from: [Link]

  • Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • RSC Advances. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry. Available from: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • T&F India. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available from: [Link]

Sources

An In-Depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds. (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a bespoke chemical entity that marries this potent heterocyclic core with the versatile reactivity of a nitrile functional group. This arrangement provides a valuable building block for drug discovery professionals, offering a synthetically tractable platform for creating novel molecular architectures. This technical guide provides a detailed examination of the physicochemical properties, a robust and logical synthetic pathway with mechanistic insights, and a forward-looking perspective on the potential applications of this compound in the development of next-generation therapeutics.

Part 1: Core Physicochemical and Spectroscopic Profile

This compound is a distinct isomer within the cyanomethyl-dimethyl-pyrazole family. Its specific structure, with methyl groups at the N1 and C3 positions and the acetonitrile moiety at the C4 position, dictates its unique chemical personality. While specific experimental data for this exact compound is sparse in publicly accessible literature, a robust profile can be constructed based on established chemical principles and data from closely related analogues.

Physicochemical Properties

A summary of the core computed and expected properties is presented below.

PropertyValueSource
Molecular Formula C₇H₉N₃(Calculated)
Molecular Weight 135.17 g/mol (Calculated)
IUPAC Name 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetonitrileIUPAC Nomenclature
CAS Number Not assigned / Not found-
Appearance Expected to be a solid or oilInferred from analogues[1]
Polarity Polar aproticInferred from structure
Solubility Expected solubility in polar organic solvents like DMSO, DMF, Methanol, AcetonitrileInferred from structure

The presence of three nitrogen atoms, including the nitrile group, makes the molecule a good hydrogen bond acceptor, influencing its solubility and interactions with biological targets. The pyrazole ring itself is aromatic and relatively stable.

Anticipated Spectroscopic Characteristics

The structural identity of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques. Based on data from similar pyrazole structures, the following spectral characteristics are anticipated[2][3][4][5]:

  • ¹H NMR (Proton NMR):

    • N1-CH₃: A sharp singlet expected around δ 3.7-3.9 ppm.

    • C3-CH₃: A sharp singlet expected around δ 2.2-2.4 ppm.

    • -CH₂-CN: A sharp singlet expected around δ 3.6-3.8 ppm.

    • C5-H: A singlet representing the lone aromatic proton on the pyrazole ring, expected around δ 7.4-7.6 ppm.

  • ¹³C NMR (Carbon NMR):

    • -CN: A signal in the downfield region, typically δ 115-120 ppm.

    • -CH₂-CN: A signal around δ 15-20 ppm.

    • Pyrazole Ring Carbons (C3, C4, C5): Signals in the aromatic region, roughly δ 105-150 ppm.

    • N1-CH₃: A signal around δ 35-40 ppm.

    • C3-CH₃: A signal around δ 12-15 ppm.

  • Infrared (IR) Spectroscopy:

    • A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, expected around 2240-2260 cm⁻¹.

    • C-H stretching bands for methyl and methylene groups just below 3000 cm⁻¹.

    • C=N and C=C stretching bands from the pyrazole ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 135 or 136, respectively.

Part 2: A Proposed Synthesis with Mechanistic Rationale

G cluster_0 Step 1: Pyrazole Core Synthesis A Ethyl Acetoacetate + Triethyl Orthoformate B Intermediate A A->B Acetic Anhydride D Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate B->D Cyclization C Methylhydrazine C->D E Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate F (1,3-Dimethyl-1H-pyrazol-4-yl)methanol E->F LiAlH4 or DIBAL-H (Reduction) G (1,3-Dimethyl-1H-pyrazol-4-yl)methanol H 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole G->H SOCl2 or PCl3 (Chlorination) I This compound (Final Product) H->I NaCN or KCN (Cyanation)

Caption: Proposed three-stage synthetic workflow.
Stage 1: Synthesis of the 1,3-Dimethyl-1H-pyrazole Core

The foundational step is the creation of a C4-functionalized 1,3-dimethylpyrazole ring. A robust method for this is adapted from a patented procedure for the corresponding carboxylic acid.[6]

  • Protocol:

    • To a reaction vessel, add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride (molar ratio approx. 1:1.5:1.3).

    • Heat the mixture, typically to reflux, to drive the condensation reaction, forming an ethoxymethylene intermediate.

    • After cooling, the intermediate is reacted directly without purification. The reaction mixture is diluted in a suitable solvent like ethanol or DMF.

    • Slowly add an aqueous solution of methylhydrazine (approx. 1.1 equivalents) while maintaining the temperature below 20-25°C.

    • Once the addition is complete, the reaction is gently heated (e.g., 40-50°C) to drive the cyclization to completion.[7]

    • The product, ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, is then isolated via extraction and purified by column chromatography or distillation.

  • Mechanistic Insight: This is a variation of the classic Knorr pyrazole synthesis. The initial reaction creates an electrophilic enol ether from ethyl acetoacetate. Methylhydrazine then acts as a dinucleophile. The more nucleophilic nitrogen attacks the carbonyl carbon, and the less sterically hindered terminal nitrogen attacks the enol ether carbon, followed by elimination of ethanol and water to form the aromatic pyrazole ring.

Stage 2: Reduction of the Ester to a Primary Alcohol

The ester at C4 is a stable handle but must be converted to a more reactive functional group. Reduction to the corresponding alcohol is the most direct route.

  • Protocol:

    • Dissolve the starting ester, ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) (approx. 1.5-2.0 equivalents).

    • Allow the reaction to stir at 0°C and then warm to room temperature until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting salts and extract the aqueous layer with an organic solvent. The combined organic phases are dried and concentrated to yield (1,3-dimethyl-1H-pyrazol-4-yl)methanol.

  • Expertise & Causality: LiAlH₄ is chosen for its potency in reducing esters to primary alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a trusted and safe method for quenching LiAlH₄ reactions, producing granular, easily filterable aluminum salts.

Stage 3: Conversion of the Alcohol to the Acetonitrile

This final transformation is a two-step, one-pot process involving conversion of the alcohol to a good leaving group (a halide) followed by nucleophilic substitution with a cyanide salt.

  • Protocol:

    • Dissolve the alcohol, (1,3-dimethyl-1H-pyrazol-4-yl)methanol, in an appropriate solvent like dichloromethane or chloroform.

    • Cool the solution to 0°C.

    • Slowly add thionyl chloride (SOCl₂) (approx. 1.1-1.2 equivalents). This converts the alcohol to a chloromethyl intermediate.

    • After stirring for 1-2 hours, the solvent and excess SOCl₂ are carefully removed under reduced pressure.

    • The crude chloromethyl intermediate is re-dissolved in a polar aprotic solvent suitable for Sₙ2 reactions, such as acetone or DMSO.

    • Add sodium or potassium cyanide (NaCN or KCN) (approx. 1.2-1.5 equivalents) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) if needed.

    • Heat the reaction mixture (e.g., 50-70°C) and monitor by TLC.

    • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.

    • The final product, this compound, is purified by silica gel column chromatography.

  • Trustworthiness & Self-Validation: This is a classic Sₙ2 pathway. The conversion of the alcohol's -OH group (a poor leaving group) into a chloride (an excellent leaving group) is a necessary activation step. The subsequent reaction with cyanide ion is a standard nucleophilic substitution. The progress of both steps can be independently verified by TLC, ensuring the protocol is self-validating at each stage.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The value of this compound lies in the strategic combination of its two core components: the pyrazole ring and the cyanomethyl group.

G cluster_0 Pyrazole Core Attributes cluster_1 Acetonitrile Moiety Attributes cluster_2 Potential Therapeutic Applications A This compound B Metabolically Stable Scaffold A->B derived from C Proven Pharmacophore (e.g., Celecoxib, Rimonabant) A->C derived from D H-Bond Acceptor/Donor Sites A->D derived from E Versatile Synthetic Handle A->E features F Hydrogen Bond Acceptor A->F features G Bioisostere for Carbonyl/Carboxyl A->G features H Kinase Inhibitors (e.g., JAK, MEK) B->H enables development of I GPCR Modulators B->I enables development of J Enzyme Inhibitors (e.g., COX, PDE) B->J enables development of C->H enables development of C->I enables development of C->J enables development of D->H enables development of D->I enables development of D->J enables development of E->H enables development of E->I enables development of E->J enables development of F->H enables development of F->I enables development of F->J enables development of G->H enables development of G->I enables development of G->J enables development of

Caption: Logic map of the compound's utility.
The Pyrazole Scaffold: A Privileged Structure

Pyrazoles are a mainstay in pharmaceutical development due to their favorable physicochemical properties and diverse biological activities. They are found in numerous FDA-approved drugs, demonstrating their clinical and commercial success. Their aromatic nature confers metabolic stability, while the two nitrogen atoms provide key points for hydrogen bonding interactions with protein targets.

The Acetonitrile Group: A Versatile Functional Tool

The acetonitrile moiety is far more than a simple polar group. In drug development, it serves several critical functions:

  • Synthetic Versatility: The nitrile group is a powerful synthetic intermediate. It can be readily hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloadditions to form other heterocyclic rings (e.g., tetrazoles). This allows for rapid library generation from a single advanced intermediate.[8]

  • Pharmacophoric Feature: The nitrogen atom is a potent hydrogen bond acceptor, capable of forming crucial interactions in a receptor's binding pocket.

  • Metabolic Blocker: The -CH₂-CN group can act as a metabolically stable bioisostere for more labile groups like esters or amides, improving a drug candidate's pharmacokinetic profile.

Potential Therapeutic Targets

Given the extensive history of pyrazole-based drugs, this compound is an ideal starting point for programs targeting:

  • Protein Kinases: Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. The pyrazole ring can serve this function, with the cyanomethyl tail exploring adjacent pockets.

  • Cyclooxygenase (COX) Enzymes: Celecoxib, a famous COX-2 inhibitor, is a pyrazole derivative. This scaffold is well-validated for this target class.

  • GPCRs: Rimonabant, a cannabinoid receptor antagonist, features a pyrazole core, demonstrating its utility in modulating G-protein coupled receptors.

Conclusion

This compound represents a confluence of a privileged medicinal chemistry scaffold and a versatile synthetic handle. While not a widely commercialized compound, its logical and accessible synthesis opens the door for its use in exploratory drug discovery. Its stable, functionalized core provides researchers and drug development professionals with a robust platform to generate novel, diverse, and potent small molecules aimed at a wide range of challenging biological targets. The detailed synthetic protocols and mechanistic rationale provided herein serve as a self-validating framework for the reliable production and subsequent application of this high-value chemical building block.

References

  • Dotsenko, V. V., Semenova, A. M., & Aksenov, N. A. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Proceedings of the 24th International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • PubChem. (n.d.). Compound Summary for CID 157050772. National Center for Biotechnology Information. [Link]

  • Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. [Link]

  • Cerejeira, J. S., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

  • Kolla, S. T., et al. (2021). Supporting Information: Unexpected ring opening of pyrazolines with activated alkynes. The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Deng, X., & Mani, N. S. (2006). 5-Benzo[8][9]dioxol-5-yl-3-(4-chloro-phenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]

  • Nagashyam, V., & Madhukar, J. (2014). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. TSI Journals. [Link]

  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. [Link]

  • H. S. Gottlieb, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.).
  • Povarov, I. G., et al. (2019). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate. [Link]

  • AccelaChem. (n.d.). [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. [Link]

  • SpectraBase. (n.d.). 1,3-Dimethylpyrazole. [Link]

  • He, C., et al. (2019). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Publishing. [Link]

  • de Oliveira, A. C. C., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

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An In-depth Technical Guide to the Chemical Properties of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][3] The versatility of the pyrazole ring, stemming from its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor, allows for the design of molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4]

(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a functionalized pyrazole derivative that serves as a valuable intermediate and building block in organic synthesis and drug discovery. The presence of the nitrile group (-C≡N) provides a versatile chemical handle for elaboration into a variety of other functional groups, such as amines, amides, and carboxylic acids. This guide offers a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, designed to empower researchers in their synthetic and drug development endeavors.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the fundamental physicochemical properties are paramount for the effective use of any chemical intermediate.

Structure and Identification
  • IUPAC Name: 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

  • Synonyms: this compound

  • CAS Number: 864069-45-6

  • Molecular Formula: C₇H₉N₃

  • Molecular Weight: 135.17 g/mol

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];

} Structure of this compound

Core Physicochemical Data

Publicly available experimental data for this specific isomer is limited. The properties listed below are based on data from chemical suppliers and computational predictions, providing a reliable baseline for laboratory use.

PropertyValue / DescriptionSource / Method
Appearance White to off-white solid or crystalline powder.Supplier Data
Molecular Weight 135.17 g/mol Calculated
Melting Point Data not consistently available; expected to be a low-melting solid.-
Boiling Point Data not available; high boiling point expected.-
Solubility Soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.[5]General Solvent Properties[5]
Purity Typically >95%Supplier Data

Spectroscopic and Analytical Characterization

For unambiguous identification and quality control, a combination of spectroscopic methods is essential. The following data are predictive, based on the compound's structure and established principles of spectroscopic analysis.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and diagnostic.

    • ~ 7.5 ppm (s, 1H): A singlet corresponding to the lone proton at the C5 position of the pyrazole ring.

    • ~ 3.8 ppm (s, 3H): A singlet for the methyl protons attached to the N1 nitrogen atom.

    • ~ 3.7 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons of the acetonitrile group.

    • ~ 2.2 ppm (s, 3H): A singlet for the methyl protons attached to the C3 carbon of the pyrazole ring.

  • ¹³C NMR (Carbon NMR): The carbon spectrum provides information on the carbon framework.

    • ~ 151 ppm: Quaternary carbon at C3.

    • ~ 140 ppm: Quaternary carbon at C5.

    • ~ 117 ppm: Nitrile carbon (-C≡N).

    • ~ 110 ppm: Tertiary carbon at C4.

    • ~ 36 ppm: N-methyl carbon (-CH₃).

    • ~ 14 ppm: Methylene carbon (-CH₂-CN).

    • ~ 12 ppm: C-methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key nitrile functional group.

  • 2250-2230 cm⁻¹ (Strong): A sharp, strong absorption band characteristic of the C≡N stretching vibration of the nitrile group.

  • 3000-2850 cm⁻¹ (Medium): C-H stretching vibrations from the methyl and methylene groups.

  • ~1550 cm⁻¹ (Medium): C=N and C=C stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected [M+H]⁺: 136.0869 (for high-resolution mass spectrometry).

  • The fragmentation pattern would likely involve the loss of the cyanomethyl group or cleavage of the pyrazole ring.

Synthesis and Reactivity

This compound is a synthetic compound, and its creation and subsequent reactions are central to its utility.

Synthetic Pathway Overview

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent, a classic method known as the Knorr pyrazole synthesis. For 4-substituted pyrazoles like the target compound, a multi-step approach is common. A plausible and efficient route involves the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole to create a 4-carbaldehyde intermediate, which can then be converted to the nitrile.

dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

} Plausible synthetic workflow for the target compound.

Generalized Synthetic Protocol

Objective: To synthesize this compound from 1,3-dimethylpyrazole.

Step 1: Formylation of 1,3-Dimethylpyrazole

  • Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,3-dimethylpyrazole in the same solvent to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the consumption of the starting material.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃).

  • Extract the product, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify if necessary.

Step 2: Conversion of Aldehyde to Oxime

  • Dissolve the crude aldehyde from Step 1 in ethanol or pyridine.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) and stir the mixture at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent to isolate the oxime product.

Step 3: Dehydration of Oxime to Nitrile

  • Dissolve the oxime from Step 2 in acetic anhydride.

  • Heat the mixture to reflux for 1-2 hours. Acetic anhydride serves as both the solvent and the dehydrating agent.

  • After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

  • Extract the final product, this compound, with an organic solvent.

  • Wash the organic layer with aqueous base, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by column chromatography or recrystallization.

Chemical Reactivity

The reactivity is dominated by the nitrile group and the pyrazole ring.

  • Nitrile Group Reactivity: The cyanomethyl moiety is a versatile functional group.

    • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid or the corresponding acetamide.

    • Reduction: Can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, a valuable building block.

    • Cycloadditions: The nitrile can participate in cycloaddition reactions to form other heterocyclic systems.[9]

  • Pyrazole Ring Reactivity: The pyrazole ring is aromatic and can undergo electrophilic substitution. However, the 4-position is already substituted. Further substitution at the 5-position is possible but may require harsh conditions. The nitrogen atoms can act as ligands for metal coordination.[2]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a scaffold for building more complex molecules with potential therapeutic applications. The pyrazole core is a proven pharmacophore, and the cyanomethyl group provides a strategic point for molecular elaboration.[4][10]

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a central heterocyclic core. The amine derived from this compound can be used in amide coupling reactions to build libraries of potential kinase inhibitors.

  • Intermediate for Agrochemicals: Pyrazole derivatives are also prevalent in modern agrochemicals, acting as fungicides and herbicides.[3]

  • Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment-based screening campaigns to identify initial hits against biological targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous nitrile-containing heterocycles and general laboratory safety standards should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

  • Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can metabolize to release cyanide. Treat with appropriate caution. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important chemical building block for the synthesis of advanced intermediates and active pharmaceutical ingredients. Its well-defined structure, characterized by the stable dimethylpyrazole core and the versatile cyanomethyl group, offers a reliable platform for chemical diversification. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactive profile, as detailed in this guide, is crucial for its effective application in the demanding fields of medicinal chemistry and materials science.

References

  • Dotsenko, V. V., et al. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. Available at: [Link]

  • Dotsenko, V. V., et al. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. Available at: [Link]

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(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal and agrochemical research. The pyrazole core is a key pharmacophore found in numerous biologically active compounds, and the acetonitrile moiety serves as a versatile functional group for further molecular elaboration.[1][2] This guide provides a detailed, three-stage synthetic pathway, grounded in established chemical principles, for the preparation of this valuable building block. The narrative is designed for researchers and drug development professionals, offering not only procedural steps but also the underlying mechanistic rationale to empower informed experimental execution.

Part 1: Synthesis of the Pyrazole Core: 1,3-Dimethyl-1H-pyrazole

The foundational step is the construction of the 1,3-dimethyl-1H-pyrazole ring. The most direct and widely used method for this is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Mechanistic Rationale: The Paal-Knorr Pyrazole Synthesis

This reaction is a classic cyclocondensation. It begins with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine onto one of the carbonyl carbons of acetylacetone. This is followed by a series of proton transfers and a dehydration step to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring. The use of methylhydrazine directs the methylation at the N1 position, while the methyl group from acetylacetone is incorporated at the C3 position.

Paal_Knorr_Synthesis acetylacetone Acetylacetone (1,3-Dicarbonyl) intermediate Hydrazone Intermediate acetylacetone->intermediate + methylhydrazine Methylhydrazine methylhydrazine->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Acid/Heat product 1,3-Dimethyl-1H-pyrazole cyclization->product

Caption: Paal-Knorr synthesis of the pyrazole core.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole

This protocol is adapted from general procedures for pyrazole synthesis.[4][5]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.

  • Slowly add methylhydrazine (1.0 eq) to the solution. The addition may be exothermic, and cooling may be necessary to maintain control.

  • Add a catalytic amount of a mineral acid (e.g., sulfuric acid or hydrochloric acid).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-dimethyl-1H-pyrazole, which can be purified further by distillation.

ReagentMolar Eq.Purpose
Acetylacetone1.01,3-Dicarbonyl source
Methylhydrazine1.0Hydrazine source for cyclization
Ethanol-Solvent
Sulfuric AcidCatalyticAcid catalyst

Part 2: Formylation via Vilsmeier-Haack Reaction

With the pyrazole core established, the next crucial step is the introduction of a formyl (-CHO) group at the C4 position. The Vilsmeier-Haack reaction is a powerful and reliable method for formylating electron-rich heterocyclic systems.[6][7][8]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The reaction first involves the formation of the "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[8] This iminium ion is a potent electrophile. The electron-rich C4 position of the 1,3-dimethyl-1H-pyrazole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[9]

Vilsmeier_Haack_Reaction DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl3 POCl₃ POCl3->VilsmeierReagent Substitution Electrophilic Aromatic Substitution VilsmeierReagent->Substitution Pyrazole 1,3-Dimethyl-1H-pyrazole Pyrazole->Substitution IminiumIntermediate Iminium Intermediate Substitution->IminiumIntermediate Hydrolysis Aqueous Workup IminiumIntermediate->Hydrolysis Product 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

This protocol is based on established Vilsmeier-Haack procedures for pyrazoles.[10][11]

  • In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3.0-5.0 eq) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 eq) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in DMF dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate, until the pH is approximately 7-8.

  • The product may precipitate out of the solution or can be extracted with an organic solvent.

  • Collect the solid by filtration or, if extracted, dry the organic phase and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

ReagentMolar Eq.TemperaturePurpose
POCl₃1.1 - 1.50-10°CVilsmeier reagent formation
DMF3.0 - 5.00-10°CReagent and Solvent
1,3-Dimethyl-1H-pyrazole1.060-80°CSubstrate
Ice / Water--Quenching / Hydrolysis
Sodium BicarbonateAs needed-Neutralization

Part 3: Conversion of Aldehyde to Acetonitrile

The final transformation is the conversion of the 4-formyl group to an acetonitrile group (-CH₂CN). A common and reliable method involves a two-step sequence: formation of an aldoxime followed by dehydration.

Mechanistic Rationale: Aldoxime Formation and Dehydration

First, the aldehyde reacts with hydroxylamine (usually from hydroxylamine hydrochloride) to form 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime. This reaction is a condensation where the oxygen of the aldehyde is replaced by the =N-OH group. In the second step, the oxime is treated with a dehydrating agent (e.g., acetic anhydride, phosphorus pentoxide, or sulfuryl fluoride).[12] The dehydrating agent facilitates the elimination of a water molecule from the oxime, leading to the formation of the nitrile functional group.

Aldehyde_to_Nitrile Aldehyde 1,3-Dimethyl-1H-pyrazole- 4-carbaldehyde OximeFormation Condensation Aldehyde->OximeFormation Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->OximeFormation Oxime Aldoxime Intermediate OximeFormation->Oxime Dehydration Dehydration Oxime->Dehydration Dehydrating Agent (e.g., Ac₂O) Nitrile (1,3-Dimethyl-1H-pyrazol- 4-yl)acetonitrile Dehydration->Nitrile

Caption: Aldehyde to nitrile conversion workflow.

Experimental Protocol: Synthesis of this compound

This is a generalized two-step protocol for converting aldehydes to nitriles.[13][14]

Step A: Oxime Formation

  • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (1.1-1.5 eq).

  • Heat the mixture to reflux for 1-3 hours until TLC analysis indicates the complete consumption of the aldehyde.

  • Cool the reaction mixture. The oxime may precipitate and can be collected by filtration. Alternatively, remove the solvent and extract the product.

Step B: Dehydration to Nitrile

  • Place the dried 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime (1.0 eq) in a flask.

  • Add a dehydrating agent such as acetic anhydride (excess) and heat the mixture, often to reflux, for 1-4 hours.

  • Monitor the reaction by TLC for the disappearance of the oxime.

  • After completion, cool the mixture and pour it into cold water or an ice/water mixture to hydrolyze the excess acetic anhydride.

  • Neutralize with a base (e.g., sodium carbonate) and extract the final product, this compound, with a suitable organic solvent.

  • Dry the organic phase, concentrate it, and purify the product via column chromatography or recrystallization.

ReagentMolar Eq.Purpose
Step A
Hydroxylamine HCl1.1 - 1.5Oxime formation
Sodium Acetate1.1 - 1.5Base to free hydroxylamine
Step B
Acetic AnhydrideExcessDehydrating agent

Overall Synthesis Pathway

The complete synthetic route is a robust three-part process, transforming simple starting materials into the target substituted pyrazole acetonitrile.

Overall_Synthesis Start Acetylacetone + Methylhydrazine Step1 Paal-Knorr Synthesis Start->Step1 Pyrazole 1,3-Dimethyl-1H-pyrazole Step1->Pyrazole Step2 Vilsmeier-Haack Reaction (POCl₃/DMF) Pyrazole->Step2 Aldehyde 1,3-Dimethyl-1H-pyrazole- 4-carbaldehyde Step2->Aldehyde Step3 Oxime Formation & Dehydration Aldehyde->Step3 Product (1,3-Dimethyl-1H-pyrazol- 4-yl)acetonitrile Step3->Product

Caption: Overall synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a sequential strategy involving Paal-Knorr pyrazole formation, Vilsmeier-Haack formylation, and subsequent conversion of the aldehyde to the nitrile via an oxime intermediate. Each step is based on well-understood and scalable reaction mechanisms. Careful control of reaction conditions, particularly temperature during the Vilsmeier-Haack reaction, and diligent monitoring of reaction progress are critical for achieving high yields and purity. This guide provides a comprehensive framework for the successful laboratory preparation of this important heterocyclic building block.

References

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A Comprehensive Technical Guide to the Synthesis of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to its designation as a "privileged scaffold," a molecular framework that is recurrently found in potent and selective drugs across different therapeutic areas.[2][3]

The clinical and commercial success of pyrazole-containing drugs is remarkable. Landmark examples include Celecoxib (Celebrex®), a selective COX-2 inhibitor for treating inflammation; Sildenafil (Viagra®), a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction; and a new generation of kinase inhibitors for oncology such as Ibrutinib , Ruxolitinib , and Axitinib .[4][5][6] The prevalence of this scaffold in approved pharmaceuticals underscores the critical importance of robust, efficient, and versatile synthetic methodologies for its construction and functionalization.[5][6]

This technical guide provides an in-depth exploration of the core synthetic strategies for assembling the pyrazole ring. We will delve into the mechanistic underpinnings of classical methods, showcase the efficiency of modern multicomponent reactions, and provide field-proven experimental protocols for key transformations. The focus will be on explaining the causality behind experimental choices, empowering researchers to not only replicate these methods but also to rationally adapt them for the synthesis of novel, highly functionalized pyrazole derivatives.

Chapter 1: The Cornerstone of Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds (Knorr Synthesis)

The most fundamental and enduring method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Ludwig Knorr in 1883.[7][8] This reaction, known as the Knorr Pyrazole Synthesis, remains a highly reliable and widely used strategy due to its operational simplicity and the ready availability of starting materials.[8][9]

Mechanistic Insights

The Knorr synthesis is typically performed under acidic conditions.[10][11] The mechanism proceeds through a well-defined sequence of condensation, intramolecular cyclization, and dehydration.

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This step is often the more reactive ketone carbonyl if an unsymmetrical β-ketoester is used. This forms a hydrazone or enamine intermediate.[12][13]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group to form a five-membered heterocyclic intermediate.[9][12]

  • Dehydration: The final step involves the elimination of two molecules of water to yield the stable, aromatic pyrazole ring.[13]

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone/ Enamine Intermediate start->hydrazone Condensation (-H₂O) cyclized Cyclized Intermediate (Hemiaminal) hydrazone->cyclized Intramolecular Cyclization product Pyrazole Product cyclized->product Dehydration (-H₂O) Enone_to_Pyrazole start α,β-Unsaturated Ketone + Hydrazine pyrazoline Pyrazoline Intermediate start->pyrazoline Michael Addition & Intramolecular Cyclization product Pyrazole Product pyrazoline->product Oxidation (-2H)

Caption: Synthesis of pyrazoles from α,β-unsaturated ketones.
From Ynones: A Direct Aromatization Route

A more direct approach involves the use of α,β-acetylenic ketones (ynones). Because the C-C bond is already at the alkyne oxidation state, the initial Michael addition and cyclization sequence directly yields the aromatic pyrazole without the need for a separate oxidation step. [4][8][14]This enhances the efficiency and atom economy of the synthesis.

Precursor TypeKey IntermediateFinal StepReference
1,3-DiketoneHydrazone/Cyclized AdductDehydration[7][8]
α,β-Unsaturated KetonePyrazolineOxidation[8][15]
α,β-Acetylenic KetoneNone (Direct Cyclization)Tautomerization[4][14]
Table 1: Comparison of Key Pyrazole Synthesis Precursors.

Chapter 3: Modern Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all reactants, have revolutionized synthetic chemistry. [3][16]These reactions are highly valued for their adherence to the principles of green chemistry, particularly their pot, atom, and step economy (PASE). [3]Numerous MCRs have been developed for the highly efficient, one-pot synthesis of complex and diversely substituted pyrazoles. [4][17]

Workflow Example: Three-Component Synthesis of Substituted Pyrazoles

A common and powerful MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound (like a β-ketoester), and a hydrazine. [4]The reaction often proceeds through a Knoevenagel condensation between the aldehyde and the dicarbonyl compound to generate an α,β-unsaturated intermediate in situ. This intermediate is then intercepted by the hydrazine via the Michael addition/cyclization pathway described previously.

MCR_Workflow aldehyde Aldehyde one_pot One-Pot Reaction Vessel (Catalyst, Solvent) aldehyde->one_pot dicarbonyl 1,3-Dicarbonyl (e.g., β-Ketoester) dicarbonyl->one_pot hydrazine Hydrazine hydrazine->one_pot intermediate In Situ Generated α,β-Unsaturated Ketone one_pot->intermediate Knoevenagel Condensation product Highly Substituted Pyrazole Product intermediate->product Michael Addition/ Cyclization

Caption: Workflow for a one-pot, three-component pyrazole synthesis.
Detailed Experimental Protocol: Yb(PFO)₃-Catalyzed Three-Component Synthesis

This protocol describes a Lewis-acid catalyzed MCR for the synthesis of pyrazole-4-carboxylates. [4]

  • Catalyst and Reagent Setup: To a screw-capped vial, add the aldehyde (1 mmol), ethyl acetoacetate (1.2 mmol), hydrazine hydrochloride (1.2 mmol), and Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] (5 mol%).

  • Solvent Addition: Add ethanol (3 mL) as the solvent.

  • Reaction: Seal the vial and stir the mixture at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole product. Causality Note: The Lewis acid catalyst, Yb(PFO)₃, activates the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation which is the rate-determining step.

Chapter 4: Advanced & Green Synthetic Approaches

The drive towards sustainable chemistry has spurred the development of new technologies to facilitate pyrazole synthesis. Among these, microwave-assisted synthesis has emerged as a particularly powerful tool.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate organic reactions by efficiently heating the polar reagents and solvents through dielectric heating. [18]For pyrazole synthesis, this translates to significantly reduced reaction times (from hours to minutes), often with improved yields and cleaner reaction profiles compared to conventional heating methods. [19][20][21]This method is compatible with many of the core strategies, including the Knorr synthesis and MCRs. [7][21]

Reaction Conventional Method Microwave Method Yield (MW) Reference
Chalcone + Phenylhydrazine Reflux in EtOH, 8h 100W, 75°C, 30 min 85-95% [19]

| 3-Aminocrotononitrile + Aryl Hydrazine | Reflux in HCl, hours | 150°C, 10-15 min | 70-90% | [22]|

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis.

Conclusion & Future Outlook

The synthesis of pyrazole-containing compounds is a rich and evolving field. Classical methods like the Knorr synthesis provide a reliable foundation, while modern approaches such as multicomponent reactions and microwave-assisted synthesis offer unparalleled efficiency and sustainability. The choice of synthetic strategy depends critically on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Future developments will likely focus on the continued expansion of the MCR toolkit, the discovery of novel and more sustainable catalytic systems, and the development of late-stage functionalization techniques to rapidly diversify complex pyrazole cores. [23]As our understanding of the biological roles of pyrazoles deepens, the demand for innovative and powerful synthetic methods will only continue to grow, ensuring this privileged scaffold remains at the forefront of drug discovery for years to come.

References

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An In-depth Technical Guide to 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds. This technical guide focuses on a specific derivative, 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile, providing a comprehensive overview of its chemical identity, synthesis, and characterization. While direct experimental data for this particular molecule is limited in publicly accessible literature, this guide constructs a robust framework of its expected properties and potential biological significance based on established principles of pyrazole chemistry and the known activities of closely related analogues. We will delve into a proposed synthetic pathway, detail expected analytical characterization, and explore the promising therapeutic applications that merit further investigation by researchers in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The five-membered aromatic heterocycle, pyrazole, has garnered significant attention in the field of medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique structural features, including two adjacent nitrogen atoms, allow for diverse substitution patterns and facilitate interactions with various biological targets. This has led to the successful development of numerous pyrazole-containing drugs with applications ranging from anti-inflammatory and analgesic to anticancer and antimicrobial agents.[3][4]

The incorporation of a pyrazole core into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. The nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for target binding, while the overall aromatic nature of the ring contributes to molecular stability and can engage in π-π stacking interactions.

This guide will specifically explore the synthesis, properties, and potential applications of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile, a compound that combines the established pyrazole scaffold with a reactive acetonitrile moiety, opening avenues for further chemical elaboration and diverse biological activities.

Nomenclature and Chemical Properties

The formal IUPAC name for the compound of interest is 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile .

Table 1: Predicted Physicochemical Properties of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

PropertyPredicted ValueNotes
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Appearance Likely a solid at room temperatureBased on similar pyrazole derivatives.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.The pyrazole ring provides some polarity, while the overall structure is largely organic.
Boiling Point > 200 °C (estimated)High boiling point is expected due to the polar nature and potential for intermolecular interactions.
Melting Point Not availableWould require experimental determination.

Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile: A Proposed Experimental Protocol

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 3-methoxy-2-(methoxymethyl)prop-2-enenitrile (Intermediate A)

  • Rationale: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. Here, we utilize a protected malonaldehyde equivalent.

  • Protocol:

    • To a stirred solution of 1,1,3,3-tetramethoxypropane (1 equivalent) and cyanoacetic acid (1 equivalent) in a suitable solvent such as toluene, add a catalytic amount of piperidine and acetic acid.

    • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield Intermediate A.

Step 2: Synthesis of (1-Methyl-1H-pyrazol-4-yl)acetonitrile (Intermediate B)

  • Rationale: The reaction of a 1,3-dicarbonyl equivalent with a hydrazine is a fundamental and widely used method for constructing the pyrazole ring.

  • Protocol:

    • Dissolve Intermediate A (1 equivalent) in a suitable solvent such as ethanol.

    • Add methylhydrazine (1.1 equivalents) to the solution.

    • Add a catalytic amount of a strong acid, such as hydrochloric acid, to facilitate the cyclization.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Once the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford Intermediate B.

Step 3: Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile (Final Product)

  • Rationale: Introduction of the second methyl group at the C3 position of the pyrazole ring can be achieved via deprotonation of the acidic proton at this position followed by quenching with an electrophile.

  • Protocol:

    • Dissolve Intermediate B (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a strong base, such as n-butyllithium (1.1 equivalents), to the solution.

    • Stir the reaction mixture at -78 °C for 30 minutes.

    • Add methyl iodide (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Analytical Characterization

Thorough characterization of the synthesized 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is crucial to confirm its identity and purity. The following analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methylene protons of the acetonitrile group, and the pyrazole ring proton. The chemical shifts will be influenced by the electronic environment of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the two methyl carbons, the methylene carbon, the nitrile carbon, and the three carbons of the pyrazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
N-CH₃~3.8~35Chemical shift is typical for an N-methyl group on a pyrazole ring.
C3-CH₃~2.2~12Chemical shift is characteristic of a C-methyl group on a pyrazole ring.
CH₂CN~3.6~15Methylene protons adjacent to a nitrile and an aromatic ring.
C5-H~7.5~138The pyrazole ring proton at the 5-position.
C3-~148Quaternary carbon of the pyrazole ring.
C4-~110Quaternary carbon of the pyrazole ring.
C5-~138Carbon of the pyrazole ring bearing a proton.
CN-~117Nitrile carbon.

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.[5][6][7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • ~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡N stretch of the nitrile group.

    • ~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

    • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion Peak (M⁺): An intense peak at m/z = 135.17, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Fragmentation may involve the loss of the acetonitrile group or cleavage of the pyrazole ring, providing further structural confirmation.

Potential Applications in Drug Development

While specific biological activities for 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile have not been extensively reported, the broader class of pyrazole derivatives exhibits a wide range of therapeutic effects. The presence of the acetonitrile group also offers a handle for further chemical modifications, making it a valuable building block in medicinal chemistry.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are potent anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] The structural features of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile are consistent with those found in other COX inhibitors, suggesting it may possess similar activity.

Anticancer Activity

The pyrazole scaffold is present in several anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3] The potential of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile as an anticancer agent warrants investigation.

Antimicrobial and Antifungal Activity

Pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[1] The development of new antimicrobial agents is a critical area of research, and this compound could serve as a lead for the discovery of novel anti-infective drugs.

Central Nervous System (CNS) Activity

Certain pyrazole-containing compounds have shown activity as modulators of CNS receptors and enzymes, suggesting potential applications in the treatment of neurological and psychiatric disorders.

Biological_Activities A 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile B Anti-inflammatory & Analgesic A->B COX Inhibition C Anticancer A->C Kinase Inhibition, Apoptosis Induction D Antimicrobial & Antifungal A->D Disruption of Microbial Cell Processes E CNS Activity A->E Receptor Modulation

Caption: Potential therapeutic applications of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile.

Conclusion and Future Directions

2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile represents a promising, yet underexplored, molecule within the pharmacologically significant pyrazole class of compounds. This guide has provided a comprehensive theoretical framework for its synthesis and characterization, laying the groundwork for its practical investigation. The proposed synthetic route is based on robust and well-established chemical principles, offering a high probability of success.

Future research should focus on the actual synthesis and thorough analytical characterization of this compound to validate the predicted properties. Subsequently, a systematic biological evaluation is warranted to explore its potential as an anti-inflammatory, anticancer, antimicrobial, or CNS-active agent. The presence of the versatile acetonitrile group also invites further derivatization to build a library of related compounds for structure-activity relationship (SAR) studies, which could lead to the discovery of novel and potent therapeutic agents. The insights provided in this guide aim to catalyze further research into this promising area of medicinal chemistry.

References

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An In-depth Technical Guide to the NMR Spectral Analysis of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, optimizing its properties, and ensuring quality control during synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural characterization of such molecules in solution.

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR data for this compound. As a Senior Application Scientist, this document is structured to not only present the predicted spectral data but also to explain the underlying principles and experimental strategies required for its empirical verification. This guide will delve into one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, offering a robust framework for researchers working with this and structurally related compounds.

Molecular Structure and Predicted NMR Spectra

The structure of this compound, presented below, forms the basis for all subsequent spectral predictions. The numbering of the atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-5~7.5 - 7.8Singlet (s)1HThe proton at position 5 is on an aromatic heterocyclic ring and is expected to appear in the downfield region. Its chemical shift is influenced by the adjacent nitrogen atom and the overall electron distribution in the pyrazole ring.
N-CH₃ (at N1)~3.7 - 4.0Singlet (s)3HThe methyl group attached to the nitrogen atom is deshielded due to the electronegativity of the nitrogen, placing its signal at a higher chemical shift compared to the C-methyl group.
C-CH₃ (at C3)~2.2 - 2.5Singlet (s)3HThe methyl group attached to the carbon atom of the pyrazole ring is in a typical range for methyl groups on an aromatic system.
CH₂CN~3.5 - 3.8Singlet (s)2HThe methylene protons are adjacent to both the pyrazole ring and the electron-withdrawing nitrile group, leading to a downfield shift.
¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The use of DEPT-135 (Distortionless Enhancement by Polarization Transfer) is crucial for differentiating between CH, CH₂, and CH₃ groups.[1][2][3]

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal Rationale
C-5~135 - 140PositiveThis is a CH carbon within the aromatic pyrazole ring, typically found in this downfield region.
C-3~148 - 152No Signal (Quaternary)As a quaternary carbon in the pyrazole ring, it will not show a signal in the DEPT-135 spectrum. Its chemical shift is influenced by the attached nitrogen and methyl group.
C-4~110 - 115No Signal (Quaternary)This quaternary carbon is shielded compared to C3 and C5.
CN~117 - 120No Signal (Quaternary)The carbon of the nitrile group is a quaternary carbon and appears in a characteristic region.
N-CH₃ (at N1)~35 - 40PositiveThis methyl carbon is deshielded by the attached nitrogen atom.
C-CH₃ (at C3)~10 - 15PositiveThis methyl carbon appears in the typical upfield region for alkyl groups attached to an aromatic ring.
CH₂CN~15 - 20NegativeThe methylene carbon will appear as a negative signal in the DEPT-135 spectrum, confirming it as a CH₂ group.

Experimental Protocols for NMR Analysis

To empirically validate the predicted spectral data, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a sample with a concentration of 5-10 mg in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

1D NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Use a sufficient relaxation delay to ensure accurate integration of quaternary carbons if quantitative analysis is needed.

  • DEPT-135:

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.[1][2][3]

2D NMR Data Acquisition for Structural Confirmation

Two-dimensional NMR experiments are indispensable for the definitive assignment of all proton and carbon signals through correlation spectroscopy.[4][5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] For this compound, no cross-peaks are expected in the COSY spectrum as all proton signals are singlets and are not coupled to each other.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[4][6] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations).[4] This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments.

Predicted 2D NMR Correlations and Structural Elucidation

The following diagrams illustrate the expected key correlations in the 2D NMR spectra, which are instrumental in confirming the structure of this compound.

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Core and the Power of ¹³C NMR

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds in pharmaceuticals, agrochemicals, and materials science. Their biological activity and versatile chemical nature make them a subject of intense research and development. The precise structural elucidation of these molecules is paramount, and among the analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool.

This guide moves beyond a simple recitation of chemical shifts. It is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of how to leverage ¹³C NMR for the unambiguous characterization of pyrazole derivatives. We will explore the causal relationships between molecular structure and spectral output, delve into the nuances of tautomerism, and provide robust, field-proven protocols for acquiring and interpreting high-quality data.

Fundamental Principles: Why ¹³C NMR is Indispensable for Pyrazole Analysis

Unlike ¹H NMR, where spin-spin coupling can create complex, overlapping multiplets, proton-decoupled ¹³C NMR spectra offer a distinct advantage: each unique carbon atom in a molecule typically produces a single, sharp signal. The position of this signal, its chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus. For the pyrazole core, this sensitivity allows us to:

  • Unambiguously identify the carbon skeleton: Confirming the presence and integrity of the five-membered ring.

  • Determine substitution patterns: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are profoundly affected by the nature and position of substituents.

  • Elucidate tautomeric forms: For N-unsubstituted pyrazoles, which can exist in equilibrium between two tautomeric forms, ¹³C NMR is a definitive method to identify the predominant or sole tautomer in a given state (solution or solid).[1][2]

The key to mastering the analysis lies in understanding the factors that govern these chemical shifts.

Decoding the Spectra: Characteristic Chemical Shifts and Influencing Factors

The chemical shifts of the pyrazole ring carbons provide a detailed electronic snapshot of the molecule. While exact values vary, they fall within predictable ranges.

The Unsubstituted Pyrazole Core

In a standard solvent like CDCl₃, the parent 1H-pyrazole exhibits characteristic signals for its three carbon atoms. The C3 and C5 carbons are adjacent to the nitrogen atoms and are thus more deshielded (shifted downfield) compared to the C4 carbon. Due to rapid proton exchange between N1 and N2, the C3 and C5 signals often appear as a single, sometimes broadened, averaged peak in N-unsubstituted pyrazoles.[3][4]

Carbon AtomTypical Chemical Shift (δ) in ppm
C3 / C5~134.6
C4~105.5

Note: Values are approximate and can vary with solvent and concentration.

The Profound Impact of Substituents

The introduction of substituents dramatically alters the electronic landscape of the pyrazole ring, leading to predictable and interpretable changes in the ¹³C NMR spectrum.

  • Positional Dependence: A crucial diagnostic feature is the difference in shielding between the C3 and C5 positions. A substituent at C3 will cause a more significant downfield shift for that carbon compared to an equivalent substituent at C5. For example, the carbon bearing an aryl group appears at ~150 ppm when at the C3 position, but at ~141 ppm when at the C5 position.[1] This distinction is fundamental for assigning the correct isomer.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups cause a significant downfield shift (deshielding) of the carbon to which they are attached and, to a lesser extent, other carbons in the ring.[5]

    • Electron-Donating Groups (EDGs) like alkyl (-R) or amino (-NH₂) groups cause an upfield shift (shielding) of the attached carbon.

  • Steric Effects: Bulky substituents can induce steric strain, which may also influence chemical shifts. For instance, ring strain in certain bicyclic pyrazoles can deshield C3 and C5.[1]

The following table summarizes typical chemical shifts for the pyrazole ring carbons with various common substituents, primarily in DMSO-d₆, a common solvent for these derivatives.

Substituent at C3Substituent at C4Substituent at C5δ C3 (ppm)δ C4 (ppm)δ C5 (ppm)Reference
PhenylH2-chlorophenyl151.7108.3145.2[6]
t-butylHPhenyl160.7104.2141.2[7]
HBrH127.393.1127.3[1]
CF₃HH137.9109.8137.9[1]
HNO₂H138.8128.9138.8[5]
Annular Tautomerism: A Key Analytical Challenge

For pyrazoles unsubstituted on a nitrogen atom, the N-H proton can reside on either nitrogen, leading to an equilibrium between two tautomers. This is not merely an academic point; the dominant tautomer dictates the molecule's reactivity and biological interactions.

Caption: Distinguishing tautomers via ¹³C NMR.

¹³C NMR spectroscopy is the method of choice for determining the position of this equilibrium.[1]

  • In Solution: If the tautomeric exchange is rapid on the NMR timescale, averaged signals for C3 and C5 are observed. If the exchange is slow, or if one tautomer is heavily favored, distinct signals are seen. The key diagnostic is the chemical shift of the substituted carbon: a value around 150-152 ppm is indicative of a C3-substituted tautomer, while a value closer to 141-144 ppm points to the C5-substituted tautomer.[1][2]

  • In the Solid State: Using Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR, the tautomeric equilibrium is "frozen," and only one tautomer is typically observed, allowing for its definitive structural determination.[1][2]

Solvent Effects: The Experimental Environment Matters

The choice of NMR solvent is not trivial. Solvents can influence both the chemical shifts and the position of the tautomeric equilibrium through hydrogen bonding and polarity effects.[8][9] For instance, spectra recorded in CDCl₃ versus DMSO-d₆ can show notable differences.[1] It is critical to report the solvent used and to be consistent when comparing data across different samples. The Kamlet-Taft-Abboud formalism can be used to analyze solvent-induced shifts, relating them to the solvent's dipolarity, acidity, and basicity.[9]

A Practical Guide to Analysis

Adherence to a systematic workflow ensures data quality and interpretive accuracy. This process is a self-validating system, where each step confirms the integrity of the next.

Experimental Protocol: Sample Preparation & Data Acquisition

This protocol outlines the standard procedure for obtaining a high-quality proton-decoupled ¹³C NMR spectrum.

1. Sample Preparation:

  • Mass: Weigh approximately 10-25 mg of the pyrazole derivative. The exact amount depends on the compound's molecular weight and solubility.
  • Solvent: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is excellent for compounds with poor solubility in chloroform, but its viscosity can lead to broader lines.
  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. Insoluble material will lead to poor spectral quality.
  • Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

2. Instrument Setup & Calibration:

  • Spectrometer: Use a spectrometer with a minimum field strength of 75 MHz for ¹³C (corresponding to 300 MHz for ¹H). Higher field strengths (100, 125, 150 MHz) will provide better signal dispersion and sensitivity.
  • Locking & Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical lock signal.

3. Data Acquisition:

  • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
  • Acquisition Parameters:
  • Spectral Width (SW): Set a wide spectral width to encompass all expected signals, typically from 0 to 220 ppm.[10]
  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio (S/N).
  • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For quantitative analysis, a much longer delay (5x the longest T₁ relaxation time) is necessary, but for routine characterization, 1-2s is sufficient.
  • Acquisition Time (AQ): Aim for an acquisition time of 1-2 seconds to ensure good digital resolution.
  • Processing: After acquisition, apply an exponential multiplication (line broadening, LB) of ~1-2 Hz to improve S/N, followed by Fourier transformation. Phase and baseline correct the spectrum.
  • Referencing: Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Workflow for Spectral Analysis & Interpretation

The following workflow provides a logical path from the acquired spectrum to the final structural assignment.

workflow A Acquire Proton-Decoupled ¹³C NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (Set solvent peak to known δ) B->C D Peak Picking & Integration (Identify all signals) C->D E Initial Signal Assignment: Group peaks by region (Aromatic, Heteroaromatic, Aliphatic) D->E F Identify Pyrazole Core Signals (C3, C4, C5 in ~100-160 ppm range) E->F G Is the compound N-unsubstituted? F->G H Analyze Tautomerism: - Is C3/C5 an averaged peak? - Compare substituted carbon δ to known ranges (C3 ≈ 150 ppm, C5 ≈ 141 ppm) G->H Yes I Assign Substituent Positions Based on C3/C4/C5 shifts G->I No H->I J Assign Substituent Carbons (e.g., Phenyl, Methyl groups) I->J K Correlate with other data (¹H NMR, 2D NMR, MS) J->K L Final Structure Confirmation K->L

Caption: A systematic workflow for the analysis of pyrazole derivative ¹³C NMR spectra.

Conclusion

¹³C NMR spectroscopy is a nuanced yet powerful technique that provides unparalleled insight into the structure of pyrazole derivatives. By understanding the fundamental principles governing chemical shifts, particularly the influence of substituents and the phenomenon of annular tautomerism, researchers can move from simple spectral acquisition to confident and precise structural elucidation. The protocols and workflows detailed in this guide provide a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity required in modern chemical research and drug development.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Abboud, J. L. M., Boyer, G., Claramunt, R., & Elguero, J. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(6), 787-790. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(-13C-Abboud-Boyer/c19d4b14d3345d31518f88c775a6c3746a51d8d3]([Link]

  • Abboud, J. L. M., Boyer, G., Claramunt, R. M., & Elguero, J. (1991). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. ResearchGate. [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. I., & Ferwanah, A. E. R. S. (2014). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. ResearchGate. [Link]

  • Khan, M., et al. (2016). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1983). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 21(10), 603-607. [Link]

  • Murthy, K., et al. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 55(10), 97-113. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 235-240. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2014). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Sadowski, Z., & Szymańska, I. (2016). Pyrazole derivatives. A challenge of modern academic and industrial chemistry. ResearchGate. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]

  • Claramunt, R. M., et al. (2007). Substituent effects on the15N NMR Parameters of Azoles. Scite. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2009). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 14(11), 4547-4560. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold." This designation stems from its recurring presence in a multitude of clinically successful drugs across a wide therapeutic spectrum. Pyrazole-based compounds have demonstrated significant efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective agents.[1][2][3] This technical guide provides a comprehensive exploration of the pharmacological potential of the pyrazole core. It delves into the mechanistic underpinnings of its diverse activities, presents comparative quantitative data for key derivatives, and offers detailed experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, aiming to foster a deeper understanding and inspire further innovation in the exploitation of this remarkable heterocyclic system.

Introduction: The Enduring Legacy of the Pyrazole Nucleus

First synthesized in the 19th century, the pyrazole nucleus has evolved from a chemical curiosity to a central motif in contemporary drug design.[4] Its unique physicochemical properties, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, contribute to its success as a pharmacophore.[5][6] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like solubility and lipophilicity, which are critical for pharmacokinetic profiles.[5] The presence of the pyrazole moiety in blockbuster drugs such as the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and a host of kinase inhibitors for cancer therapy underscores its profound impact on human health.[7][8] This guide will dissect the pharmacological prowess of the pyrazole core, offering insights into its application in key therapeutic areas.

Anticancer Activity: Targeting the Engines of Malignancy

The development of pyrazole derivatives as anticancer agents represents one of the most fruitful areas of research.[3][9] These compounds exert their effects through a variety of mechanisms, most notably through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][10]

Mechanism of Action: Kinase Inhibition and Beyond

Many pyrazole-based anticancer drugs function as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and the PI3K/Akt/mTOR signaling pathway.[9][11][12] By binding to the ATP-binding site of these enzymes, pyrazole derivatives can block downstream signaling cascades that are often dysregulated in cancer cells, leading to cell cycle arrest and apoptosis.[10][12] For instance, some pyrazole derivatives have shown potent dual inhibition of EGFR and VEGFR-2.[9]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Inhibitor->PI3K Inhibition Pyrazole_Inhibitor->AKT Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole-based kinase inhibitors.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of pyrazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 2 HCT-116 (Colon)0.39[13]
Compound 2 MCF-7 (Breast)0.46[13]
Compound 50 HepG2 (Liver)0.71[9]
Compound 33 HCT-116 (Colon)<23.7[9]
Compound 34 HCT-116 (Colon)<23.7[9]
Compound 37 MCF-7 (Breast)5.21[9]
Compound 43 MCF-7 (Breast)0.25[11]
Compound 48 HCT-116 (Colon)1.7[11]
Compound 48 HeLa (Cervical)3.6[11]
Doxorubicin (Standard) VariousVaries[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[14][15]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

The discovery of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the treatment of inflammatory disorders and firmly established the pyrazole scaffold as a premier template for designing anti-inflammatory drugs.[8]

Mechanism of Action: Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 by pyrazole derivatives like celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, etc.) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyrazole_Inhibitor Pyrazole-Based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives in the prostaglandin synthesis pathway.

Quantitative Data: In Vitro COX Inhibition

The potency and selectivity of pyrazole derivatives as anti-inflammatory agents are determined by their IC50 values against COX-1 and COX-2 enzymes. A higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates greater selectivity for COX-2.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib >100.052>192[8]
Compound PYZ16 >5.580.5210.73[8]
Compound PYZ20 >1000.33>303[8]
Compound 4a 5.620.678.41[16]
Compound 4b 6.120.5810.55[16]
Compound 5f 14.341.509.56[6]
Compound 6f 9.561.158.31[6]
Compound 8b 13.590.043316[2]
Compound 8g 12.060.045268[2]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.[4][5][6]

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6) and fast them overnight with free access to water.

  • Compound Administration: Administer the pyrazole test compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[6]

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The pyrazole scaffold has also emerged as a promising framework for the development of novel antimicrobial and antiviral agents, addressing the growing challenge of drug resistance.[1][17]

Mechanism of Action

The antimicrobial and antiviral mechanisms of pyrazole derivatives are diverse. In bacteria, they can inhibit essential enzymes such as DNA gyrase, disrupting DNA replication.[1] Some pyrazole-thiazole hybrids have shown potent activity against multidrug-resistant strains.[1] In the context of viruses, pyrazole derivatives have been shown to inhibit viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells, as seen in influenza virus.[7][18]

Quantitative Data: Antimicrobial and Antiviral Activity

The antimicrobial potency of pyrazole derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Antiviral activity is often expressed as the half-maximal inhibitory concentration (IC50) in viral replication assays.

Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeS. aureusE. coliK. pneumoniaeReference
Compound 18 <1<1<1[19]
Compound 23 1.56-6.25--[1]
Compound 31 ---[1]
Compound 32 ---[1]
Ciprofloxacin (Standard) ---[19]

Antiviral Activity (IC50 in µM)

Compound/DerivativeVirusIC50 (µM)Reference
BPR1P0034 Influenza A (H1N1)0.21[7]
Compound 4i Influenza A (H1N1)5.4[18]
Compound 4i (Neuraminidase) Influenza A (H1N1)1.32[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[9][18][20]

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[18][20]

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[20][21]

Mechanism of Action

In the context of Alzheimer's disease, pyrazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, they can increase acetylcholine levels in the brain, which is beneficial for cognitive function.[20] Some derivatives also exhibit neuroprotective effects by reducing the formation of amyloid-beta plaques and protecting neurons from oxidative stress.[20]

Conclusion and Future Perspectives

The pyrazole core structure has unequivocally demonstrated its immense value in drug discovery, serving as a versatile and highly effective scaffold for the development of a wide array of therapeutic agents. The continued exploration of its chemical space through innovative synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of novel and more potent drugs with improved safety profiles. As our understanding of disease biology grows, the rational design of pyrazole-based compounds targeting novel and challenging biological targets will remain a vibrant and promising area of research, with the potential to address significant unmet medical needs.

References

  • Al-Omar, M. A. (2010). Pyrazole derivatives as antimicrobial agents. Archiv der Pharmazie, 343(11), 617-626.
  • Aziz, M. A., et al. (2020). Synthesis and antiviral evaluation of new pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1266.
  • Benek, O., et al. (2020). Pyrazole-based compounds in the treatment of influenza. European Journal of Medicinal Chemistry, 192, 112185.
  • de Oliveira, R. B., et al. (2017). Synthesis and evaluation of novel pyrazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469.
  • El Shehry, M. F., et al. (2019). Design, synthesis, and biological evaluation of novel pyrazole derivatives as anti-inflammatory agents. Bioorganic Chemistry, 86, 30-41.
  • Faisal, M., et al. (2019). A review on the anticancer potential of pyrazole derivatives. European Journal of Medicinal Chemistry, 180, 589-612.
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An In-depth Technical Guide to the Synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile: Core Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, renowned for its diverse biological activities.[1][2] The specific substitution pattern of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the viable synthetic routes to this intermediate is crucial for efficient process development and novel compound discovery. This guide provides a detailed exploration of the primary synthetic strategies, focusing on the selection of starting materials and the underlying chemical logic.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of production, and safety considerations. The most common strategies involve either the construction of the pyrazole ring followed by functionalization at the 4-position, or the direct incorporation of a precursor to the acetonitrile group during the ring formation.

This guide will focus on three primary, field-proven strategies:

  • Cyanation via 4-(Halomethyl)-1,3-dimethyl-1H-pyrazole: A robust method involving the nucleophilic substitution of a halogenated intermediate.

  • Conversion of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A versatile route that leverages a common pyrazole intermediate.

  • De Novo Ring Synthesis from Acyclic Precursors: Building the pyrazole core with the necessary substituents from fundamental starting materials.

Strategy 1: Cyanation of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole

This is arguably the most direct route to the target compound, predicated on the availability of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole.[3] The core of this strategy is a nucleophilic substitution reaction where a cyanide source displaces the chloride.

Workflow for Strategy 1

cluster_0 Synthesis of 4-(Chloromethyl) Intermediate cluster_1 Final Cyanation Step 1_3_dimethyl_pyrazolone 1,3-Dimethyl-1H-pyrazol-5(4H)-one aldehyde 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 1_3_dimethyl_pyrazolone->aldehyde Vilsmeier-Haack Formylation vilsmeier_reagent Vilsmeier-Haack Reagent (POCl3/DMF) vilsmeier_reagent->aldehyde alcohol (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol aldehyde->alcohol Reduction reduction Reduction (e.g., NaBH4) chloromethyl_intermediate 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole alcohol->chloromethyl_intermediate Chlorination chlorination Chlorination (e.g., SOCl2) target_compound This compound chloromethyl_intermediate->target_compound Nucleophilic Substitution cyanide_source Cyanide Source (e.g., NaCN, KCN) cyanide_source->target_compound

Caption: Synthetic workflow for Strategy 1.

Synthesis of the Key Intermediate: 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole

The synthesis of the chloromethyl intermediate is a multi-step process that begins with a readily available pyrazolone derivative.

Step 1a: Vilsmeier-Haack Formylation of 1,3-Dimethyl-1H-pyrazol-5(4H)-one

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich heterocycle. In this case, 1,3-dimethyl-1H-pyrazol-5(4H)-one is treated with a pre-formed Vilsmeier reagent (typically from phosphoryl chloride and dimethylformamide) to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[2][4]

Step 1b: Reduction of the Aldehyde

The resulting aldehyde is then reduced to the corresponding alcohol, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol. Standard reducing agents like sodium borohydride in an alcoholic solvent are effective for this transformation.

Step 1c: Chlorination of the Alcohol

The final step in preparing the intermediate is the conversion of the alcohol to the chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this purpose, providing the desired 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole.[5]

Protocol: Cyanation of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
  • Dissolution: Dissolve 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cyanide Addition: Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of sodium cyanide or potassium cyanide. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial if using a biphasic system.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Cyanide Source NaCN, KCNReadily available and effective nucleophiles.
Solvent DMF, DMSOAprotic polar solvents that solubilize the reactants and facilitate SN2 reactions.
Temperature 50-80 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Catalyst Phase-transfer catalyst (optional)Enhances reaction rate in less polar or biphasic solvent systems.

Strategy 2: From 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

This strategy utilizes the commercially available and synthetically accessible 1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a starting point.[6] The aldehyde functionality serves as a handle for conversion into the cyanomethyl group through various established organic transformations.

Workflow for Strategy 2

cluster_0 Route A: Tosylhydrazone Pathway cluster_1 Route B: Wittig-type Reaction aldehyde 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde tosylhydrazone Tosylhydrazone Intermediate aldehyde->tosylhydrazone Condensation olefin Cinnamonitrile Intermediate aldehyde->olefin Horner-Wadsworth-Emmons tosylhydrazine Tosylhydrazine tosylhydrazine->tosylhydrazone target_A This compound tosylhydrazone->target_A Reaction with Cyanide cyanide Cyanide Source (e.g., KCN) cyanide->target_A phosphonate Diethyl cyanomethylphosphonate phosphonate->olefin base Base (e.g., NaH) base->olefin target_B This compound olefin->target_B Olefin Reduction reduction Reduction (e.g., H2/Pd) reduction->target_B

Caption: Synthetic workflows for Strategy 2.

Protocol A: The Tosylhydrazone Method
  • Formation of the Tosylhydrazone: React 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with one equivalent of tosylhydrazine in a suitable solvent like methanol or ethanol, often with catalytic acid. The product, the corresponding tosylhydrazone, typically precipitates from the solution upon formation.

  • Cyanation: Treat the isolated tosylhydrazone with a cyanide source, such as potassium cyanide, in a solvent like methanol. Heating the reaction mixture is usually required to drive the conversion. This reaction proceeds via a Shapiro-type reaction mechanism, where the tosylhydrazone is converted in situ to a vinyldiazene, which then eliminates nitrogen to form a vinyl anion that is trapped by cyanide.

Protocol B: The Horner-Wadsworth-Emmons (HWE) Approach
  • HWE Reaction: Deprotonate diethyl cyanomethylphosphonate with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (e.g., 0 °C).

  • Aldehyde Addition: Add 1,3-dimethyl-1H-pyrazole-4-carbaldehyde to the resulting phosphonate ylide solution. Allow the reaction to warm to room temperature.

  • Isolation: After the reaction is complete, quench with water and extract the product, (E/Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylonitrile.

  • Reduction: The resulting α,β-unsaturated nitrile can be reduced to the target saturated nitrile. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method for this transformation.

ParameterCondition (HWE Route)Rationale
Phosphonate Reagent Diethyl cyanomethylphosphonateA stable and effective reagent for introducing the cyanomethylene group.
Base NaH, KHMDSStrong, non-nucleophilic bases required to generate the phosphonate ylide.
Solvent Anhydrous THF, DMEAprotic solvents are necessary to prevent quenching of the strong base and ylide.
Reduction Method Catalytic HydrogenationProvides a clean and high-yielding reduction of the carbon-carbon double bond.

Strategy 3: De Novo Synthesis of the Pyrazole Ring

Workflow for Strategy 3

ethyl_acetoacetate Ethyl Acetoacetate intermediate_A Ethoxymethylene Intermediate ethyl_acetoacetate->intermediate_A Condensation orthoformate Triethyl Orthoformate orthoformate->intermediate_A acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate_A pyrazole_ester Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate intermediate_A->pyrazole_ester Cyclization methylhydrazine Methylhydrazine methylhydrazine->pyrazole_ester acid 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid pyrazole_ester->acid Hydrolysis hydrolysis Hydrolysis (e.g., NaOH) amide 1,3-Dimethyl-1H-pyrazole-4-carboxamide acid->amide Amide Formation amide_formation Amide Formation target_compound This compound amide->target_compound Dehydration dehydration Dehydration (e.g., POCl3)

Caption: De Novo synthesis of the pyrazole ring and subsequent functionalization.

Protocol: From Ethyl Acetoacetate

This synthetic route is adapted from established procedures for producing pyrazole carboxylic acids.[7]

  • Condensation: React ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride.[7] Heating this mixture drives the formation of an ethoxymethylene intermediate.

  • Cyclization: Treat the intermediate from the previous step with methylhydrazine. This reaction forms the pyrazole ring, yielding ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. The reaction is typically performed in an alcoholic solvent.

  • Hydrolysis: Saponify the resulting ester to the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, using a base such as sodium hydroxide, followed by acidic work-up.[7]

  • Amide Formation: Convert the carboxylic acid to the primary amide, 1,3-dimethyl-1H-pyrazole-4-carboxamide. This can be achieved through various methods, such as activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia, or by forming the acid chloride (with SOCl₂) and reacting it with ammonia.

  • Dehydration: Dehydrate the primary amide to the target nitrile. Standard dehydrating agents like phosphoryl chloride (POCl₃), phosphorous pentoxide (P₂O₅), or trifluoroacetic anhydride are effective for this final step.

Conclusion and Future Outlook

The synthesis of this compound is achievable through several reliable and scalable routes. The choice between functionalizing a pre-formed pyrazole (Strategies 1 and 2) and a de novo synthesis (Strategy 3) depends on economic and logistical factors. The conversion of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde offers significant flexibility due to the multiple pathways available for transforming the aldehyde group. As the demand for novel pyrazole-based compounds in pharmaceuticals and other industries grows, the optimization of these synthetic routes will continue to be an area of active research, with a focus on developing greener, more efficient, and cost-effective methodologies.

References

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An In-depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole scaffold offers a unique combination of electronic and steric features that can be fine-tuned to interact with a wide array of biological targets. This has led to the development of numerous pyrazole-containing drugs with applications ranging from anti-inflammatory to anticancer agents.[1] This technical guide provides a comprehensive overview of a specific, yet potentially significant, pyrazole derivative: (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile.

While this particular molecule is not extensively documented in publicly available literature, this guide will extrapolate from established synthetic methodologies for analogous pyrazole systems to provide a robust framework for its preparation and explore its potential applications based on the well-characterized bioactivities of related compounds. The focus will be on providing scientifically sound, actionable information for researchers in drug discovery and organic synthesis.

Chemical Properties and Structure

PropertyValue
Chemical Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
IUPAC Name This compound
CAS Number Not available

The structure of this compound features a 1,3-dimethylated pyrazole ring with an acetonitrile group at the 4-position. The methylation at the N1 and C3 positions prevents tautomerism, providing a fixed and stable scaffold. The electron-donating nature of the methyl groups influences the electronic properties of the pyrazole ring, while the acetonitrile moiety offers a versatile handle for further chemical modifications and can participate in various biological interactions.

Synthesis of this compound

The synthesis of this compound can be strategically approached through the functionalization of a pre-formed 1,3-dimethyl-1H-pyrazole core. Two primary synthetic routes are proposed, starting from either the corresponding 4-carbaldehyde or 4-carboxylic acid derivative.

Route 1: From 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

This is a plausible and well-precedented pathway that involves a three-step sequence starting from the readily accessible 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Workflow for the Synthesis of this compound from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde:

Synthesis_Route_1 start 1,3-Dimethyl-1H-pyrazole aldehyde 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde start->aldehyde Vilsmeier-Haack Formylation alcohol (1,3-Dimethyl-1H-pyrazol-4-yl)methanol aldehyde->alcohol Reduction chloride 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole alcohol->chloride Chlorination acetonitrile This compound chloride->acetonitrile Cyanation

Caption: Synthetic pathway from 1,3-dimethyl-1H-pyrazole to the target acetonitrile.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like 1,3-dimethyl-1H-pyrazole.[2][3][4][5][6][7][8]

Experimental Protocol:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • To this mixture, add 1,3-dimethyl-1H-pyrazole dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃) to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reduction to (1,3-Dimethyl-1H-pyrazol-4-yl)methanol

The aldehyde can be selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[9]

Experimental Protocol:

  • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable alcoholic solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the organic phase, concentrate, and purify the resulting alcohol.

Step 3: Conversion to 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole

The alcohol is then converted to the more reactive chloromethyl derivative. Thionyl chloride (SOCl₂) or methanesulfonyl chloride can be employed for this transformation.[9]

Experimental Protocol:

  • Dissolve (1,3-dimethyl-1H-pyrazol-4-yl)methanol in an inert solvent like dichloromethane or chloroform.

  • Cool the solution in an ice bath and add thionyl chloride dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it, and evaporate the solvent to yield the crude chloromethyl derivative, which can be used in the next step without extensive purification.

Step 4: Cyanation to this compound

The final step involves the nucleophilic substitution of the chloride with a cyanide ion, typically using sodium or potassium cyanide.[9]

Experimental Protocol:

  • Dissolve 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium cyanide (NaCN) to the solution and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After solvent removal, purify the crude product by column chromatography to obtain this compound.

Route 2: From 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid via Arndt-Eistert Homologation

An alternative approach involves the one-carbon homologation of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid using the Arndt-Eistert reaction.[10][11][12][13][14] This method is particularly useful for converting carboxylic acids to their corresponding higher homologs.

Workflow for the Synthesis of this compound from 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid:

Synthesis_Route_2 start Ethyl Acetoacetate acid 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid start->acid Multi-step synthesis acid_chloride 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride acid->acid_chloride SOCl₂ or (COCl)₂ diazoketone 2-Diazo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one acid_chloride->diazoketone Diazomethane acetic_acid (1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid diazoketone->acetic_acid Wolff Rearrangement (H₂O, Ag₂O) amide 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetamide acetic_acid->amide Activation & Amidation acetonitrile This compound amide->acetonitrile Dehydration

Caption: Arndt-Eistert homologation route to the target acetonitrile.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

A patented method describes the synthesis of this carboxylic acid from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, followed by cyclization with methylhydrazine and subsequent hydrolysis.[15]

Experimental Protocol (Summarized from Patent):

  • React ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form an intermediate.

  • Cyclize the intermediate with a 40% aqueous solution of methylhydrazine in the presence of sodium hydroxide.

  • Hydrolyze the resulting ester with hydrochloric acid to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Step 2: Arndt-Eistert Homologation and Conversion to Acetonitrile

The carboxylic acid is first converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of water yields the homologated carboxylic acid, (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid. This acid can then be converted to the primary amide and finally dehydrated to the target acetonitrile.

Experimental Protocol (General):

  • Acid Chloride Formation: Treat 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride or oxalyl chloride to form the acid chloride.

  • Diazoketone Synthesis: React the acid chloride with diazomethane to produce the α-diazoketone.

  • Wolff Rearrangement: Subject the diazoketone to silver oxide catalysis in the presence of water to induce the Wolff rearrangement, yielding (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid.

  • Amide Formation: Convert the acetic acid derivative to the corresponding primary amide using standard amidation methods (e.g., activation with a coupling agent followed by reaction with ammonia).

  • Dehydration: Dehydrate the primary amide using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride to afford this compound.

Potential Applications in Research and Drug Development

Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound represents a promising scaffold for the development of novel therapeutic agents.

  • As a Building Block: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a wide range of other derivatives for structure-activity relationship (SAR) studies.

  • Antimicrobial and Antifungal Agents: Many pyrazole-containing compounds have demonstrated potent antimicrobial and antifungal properties.[16]

  • Anti-inflammatory Activity: The pyrazole core is present in several well-known anti-inflammatory drugs.

  • Anticancer Agents: Numerous pyrazole derivatives have been investigated for their potential as anticancer therapeutics.[16]

  • Agrochemicals: Pyrazole derivatives are also utilized in the agricultural industry as herbicides, fungicides, and insecticides.[2]

Conclusion

This compound is a synthetically accessible molecule with significant potential for applications in medicinal chemistry and materials science. This guide provides a detailed roadmap for its synthesis from readily available starting materials, leveraging established and reliable organic reactions. The proposed synthetic routes, based on the Vilsmeier-Haack reaction and Arndt-Eistert homologation, offer flexibility and efficiency. The versatile nature of the pyrazole core and the reactive acetonitrile handle make this compound an attractive target for the development of novel bioactive molecules. Further investigation into its specific biological properties is warranted and could unveil new therapeutic opportunities.

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Unraveling the Architecture of Novel Pyrazoles: An In-depth Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone of modern therapeutic innovation.[1][2] Its remarkable versatility and presence in a multitude of biologically active compounds necessitate a robust and unequivocal approach to structure elucidation. Misinterpretation of a novel pyrazole's structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates.

This in-depth technical guide moves beyond a simple recitation of analytical techniques. It is designed to provide a strategic framework for the structural characterization of novel pyrazole compounds, emphasizing the synergistic interplay of modern spectroscopic and crystallographic methods. Herein, we delve into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity of your findings.

The Pyrazole Conundrum: Isomers and Tautomers

A primary challenge in the characterization of pyrazoles is the potential for isomerism and tautomerism.[1] Regioisomers can arise from the reaction of unsymmetrical precursors, while annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a common phenomenon. Distinguishing between these closely related structures is paramount and requires a multi-pronged analytical approach.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the foundational technique for determining the carbon-hydrogen framework of a novel pyrazole. A comprehensive suite of 1D and 2D NMR experiments provides a detailed picture of atomic connectivity and the chemical environment of each nucleus.

A. Causality of Experimental Choices in NMR

The selection of specific NMR experiments is not arbitrary; it is a deliberate process aimed at systematically piecing together the molecular puzzle.

  • ¹H NMR: Provides the initial overview of the proton environment, including the number of distinct proton sets, their chemical shifts (indicating their electronic environment), and their multiplicity (revealing neighboring protons through spin-spin coupling).

  • ¹³C NMR: Reveals the number of unique carbon environments and their chemical nature (aliphatic, aromatic, carbonyl, etc.). The chemical shifts of the pyrazole ring carbons are particularly informative for identifying substitution patterns.[3]

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, allowing for the tracing of spin systems within the molecule. This is crucial for identifying adjacent protons, for instance, on a substituent chain.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is pivotal for connecting different spin systems and for identifying quaternary carbons. For pyrazoles, HMBC is instrumental in confirming the position of substituents on the ring by observing correlations from the substituent's protons to the pyrazole ring carbons.

B. Distinguishing Isomers and Tautomers with NMR

The nuanced application of NMR is key to resolving the isomeric and tautomeric ambiguities inherent to pyrazole chemistry.

  • Chemical Shifts: The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern. For example, the chemical shift of a carbon atom at position 3 will differ from that at position 5. By comparing experimental shifts to those of known pyrazole derivatives or to theoretical predictions, one can often distinguish between isomers.[3]

  • Coupling Constants: The magnitude of the coupling constant (J-value) between protons on the pyrazole ring and its substituents can provide valuable structural information. For instance, the ³JHH coupling constant between a proton on a substituent and a proton on the ring can help determine their relative positions.[5][6][7][8]

  • Low-Temperature NMR: In cases of rapid tautomeric exchange at room temperature, which can lead to averaged signals and ambiguity, lowering the temperature of the NMR experiment can slow down the exchange process, allowing for the observation of distinct signals for each tautomer.

C. Experimental Protocol: A Representative NMR Analysis Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra. For the HMBC experiment, optimizing the long-range coupling delay (e.g., to 50-100 ms) is crucial for observing the desired correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Analyze the multiplicities and coupling constants to establish proton-proton connectivity. Use the HSQC and HMBC spectra to build the carbon skeleton and assign all proton and carbon signals.

D. Data Presentation: Representative NMR Data for Substituted Pyrazoles
CompoundSolventδ ¹H (ppm) of Pyrazole Ringδ ¹³C (ppm) of Pyrazole RingReference
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃5.90 (s, 1H, H-4)148.1 (C-3), 139.4 (C-5), 106.4 (C-4)[9]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazoleCDCl₃5.90 (s, 1H, H-4)148.0 (C-3), 139.1 (C-5), 105.9 (C-4)[9]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazoleCDCl₃5.40 (s, 1H, H-4)154.6 (C-5), 148.3 (C-3), 86.1 (C-4)[9]
E. Visualization: NMR Connectivity Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY Identify Spin Systems HMBC HMBC (Long-Range C-H) H1->HMBC Connect Fragments C13 ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H) C13->HSQC Assign Protonated Carbons C13->HMBC Connect Fragments Structure Final Structure COSY->Structure Assemble Structure HSQC->Structure Assemble Structure HMBC->Structure Assemble Structure

Caption: Workflow for structure elucidation using a suite of NMR experiments.

II. Mass Spectrometry (MS): Confirming the Molecular Formula and Probing Fragmentation

Mass spectrometry is a powerful tool that provides two critical pieces of information for structure elucidation: the precise molecular weight and elemental composition, and clues to the molecule's structure through its fragmentation pattern.

A. Causality of Experimental Choices in MS
  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a crucial self-validating step to confirm that the proposed structure is consistent with the molecular formula.

  • Electron Impact (EI) Ionization: A "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used to deduce structural features.

  • Tandem Mass Spectrometry (MS/MS): Involves isolating a specific fragment ion and subjecting it to further fragmentation. This technique is invaluable for piecing together complex fragmentation pathways and confirming the connectivity of different parts of the molecule.

B. Characteristic Fragmentation Patterns of Pyrazoles

The pyrazole ring exhibits characteristic fragmentation pathways that can be diagnostic in structure elucidation.[10][11]

  • Ring Cleavage: A common fragmentation pathway involves the cleavage of the pyrazole ring, often with the loss of small, stable molecules like HCN or N₂.[10][11]

  • Substituent Fragmentation: The nature of the substituents on the pyrazole ring significantly influences the fragmentation pattern. For example, N-phenylpyrazoles often show fragments corresponding to the phenyl group and the pyrazole ring.[12] The fragmentation of side chains can also provide valuable information about their structure.

C. Experimental Protocol: A General MS Analysis Workflow
  • Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled to a gas or liquid chromatograph.

  • Ionization: Ionize the sample using an appropriate method, such as EI for fragmentation studies or a softer technique like electrospray ionization (ESI) for accurate mass determination of the molecular ion.

  • Mass Analysis: Acquire the mass spectrum, ensuring high resolution for accurate mass measurements.

  • Data Interpretation: Identify the molecular ion peak and determine its elemental composition using the accurate mass. Analyze the fragmentation pattern to identify characteristic losses and fragment ions that support the proposed structure.

D. Data Presentation: Common Fragment Ions of Pyrazole Derivatives
Parent CompoundKey Fragment (m/z)Proposed Fragment Structure/LossReference
4-phenylpyrazole117[M - HCN]⁺[11]
4-phenylpyrazole116[M - H - HCN]⁺[11]
4-acetylpyrazole95[M - CH₃]⁺[11]
E. Visualization: Pyrazole Fragmentation Pathway

Fragmentation_Pathway MolecularIon Molecular Ion (M⁺) Fragment1 Fragment A (e.g., [M - R]⁺) MolecularIon->Fragment1 Loss of Substituent Fragment2 Fragment B (e.g., Ring Cleavage Product) MolecularIon->Fragment2 Ring Cleavage FurtherFragment Further Fragmentation Fragment2->FurtherFragment Secondary Fragmentation

Caption: Generalized fragmentation pathways for pyrazole derivatives in mass spectrometry.

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and detailed three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. This technique serves as the ultimate arbiter in cases of structural ambiguity.

A. Causality of Experimental Choices in X-ray Crystallography

The primary goal of X-ray crystallography in this context is to obtain a high-resolution crystal structure that definitively confirms the atomic connectivity and stereochemistry of the novel pyrazole compound. The choice of crystallization conditions is critical to obtaining crystals of sufficient quality for diffraction.

B. From Crystal to Structure: The Workflow
  • Crystal Growth: The most challenging step is often growing single crystals of suitable size and quality. This typically involves dissolving the purified compound in a solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

C. Interpreting the Crystallographic Data

The final output of a crystal structure analysis includes precise atomic coordinates, bond lengths, bond angles, and torsion angles. This information allows for the unequivocal determination of the molecule's constitution and conformation in the solid state. For pyrazoles, this can definitively resolve any questions of isomerism or tautomerism in the crystalline form.

D. Data Presentation: Key Crystallographic Parameters
ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
E. Visualization: X-ray Crystallography Workflow

XRay_Workflow PurifiedCompound Purified Compound CrystalGrowth Crystal Growth PurifiedCompound->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Definitive 3D Structure StructureSolution->FinalStructure

Caption: The workflow for determining a definitive 3D structure using X-ray crystallography.

IV. Computational Chemistry: A Powerful Predictive and Corroborative Tool

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool in structure elucidation.[13][14][15] It serves both a predictive and a corroborative role, aiding in the interpretation of experimental data and providing insights into molecular properties.

A. The Role of DFT in Pyrazole Structure Elucidation
  • Predicting NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a proposed structure.[13][16][17][18][19] Comparing these predicted shifts to the experimental data can provide strong evidence for or against a particular isomer or tautomer.

  • Determining Relative Stabilities: DFT can be used to calculate the relative energies of different isomers and tautomers.[15] This information can help to predict which form is most likely to be observed experimentally.

  • Vibrational Analysis: Calculation of vibrational frequencies can aid in the assignment of bands in the experimental infrared (IR) spectrum.

B. A Typical Computational Workflow
  • Structure Input: Build the 3D structure of the proposed pyrazole derivative(s) in a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation.[14]

  • Property Calculation: Once the geometry is optimized, perform single-point calculations to determine properties such as NMR chemical shifts (using the GIAO method), vibrational frequencies, and electronic properties.

  • Analysis: Compare the calculated data with the experimental results to validate the proposed structure.

V. The Synergy of an Orthogonal Approach

The true power in structure elucidation lies not in the application of a single technique, but in the synergistic use of multiple, orthogonal methods.[20][21][22][23][24] Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final structural assignment.

An ideal workflow involves:

  • HRMS to establish the molecular formula.

  • A comprehensive suite of NMR experiments to propose a 2D structure and identify potential isomers or tautomers.

  • Computational modeling to predict NMR shifts and relative energies of possible structures, aiding in the interpretation of the NMR data.

  • Analysis of the MS fragmentation pattern to provide further corroboration of the proposed structure.

By adopting this integrated and self-validating approach, researchers can confidently and accurately determine the structure of novel pyrazole compounds, paving the way for successful drug discovery and development endeavors.

References

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile presents a unique combination of chemical properties that demand rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and specific hazard data. Our objective is to empower researchers with the knowledge to not only follow safety protocols but to understand the critical reasoning behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment: The Foundation of Safety

Understanding the specific risks associated with this compound is the first step in establishing effective protection. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[1][2]

These classifications form the basis for all subsequent PPE and handling recommendations. The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation.[1][2]

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a prioritized approach to minimizing chemical exposure.[3][4][5]

  • Engineering Controls: These are the first and most effective line of defense. All work involving this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1][6][7] Facilities must also be equipped with an accessible eyewash station and safety shower.[1][7][8]

  • Administrative Controls: This includes developing a written Chemical Hygiene Plan (CHP), providing comprehensive training on the specific hazards of this compound, and ensuring proper labeling and storage.[3][4]

  • Personal Protective Equipment (PPE): Used in conjunction with the controls above, PPE provides a direct barrier between the researcher and the chemical.

Core PPE Requirements for Routine Handling

For all standard laboratory operations involving this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesPrevents skin irritation (H315) from direct contact. Inspect gloves for integrity before each use and replace immediately if compromised.[1][2][7]
Eye Protection ANSI Z87.1-rated Safety GogglesProtects against splashes and airborne particles, preventing serious eye irritation (H319).[1][7][9] Safety glasses with side shields may be acceptable for low-volume transfers, but goggles are required when a splash hazard exists.
Body Protection Flame-Retardant Laboratory CoatProvides a removable barrier to protect skin and personal clothing from minor spills and contamination.[1][9]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Procedural Workflow for PPE Selection

The following diagram illustrates the logical process for ensuring adequate protection when planning any experiment with this compound.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_contingency Contingency Planning A Assess Task & Scale (e.g., weighing solid, making solution) B Consult Safety Data Sheet (SDS) for this compound A->B Step 1 C Implement Engineering Controls (Chemical Fume Hood) B->C Step 2 D Don Core PPE (Gloves, Goggles, Lab Coat) C->D Step 3 F Is there a significant spill risk? D->F Step 4 E Execute Experiment F->E No G Prepare Enhanced PPE (Face shield, apron, double gloves) F->G Yes G->E

Caption: PPE selection workflow for handling this compound.

Step-by-Step Operational Protocols

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

4.1. Donning Procedure

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Eye Protection: Put on safety goggles.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

4.2. Doffing Procedure (to be performed in reverse order)

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it inside-out and away from the body.

  • Eye Protection: Remove goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the product and removing all PPE.[1]

Spill and Disposal Management

Accidents and waste generation require heightened precautions.

5.1. Spill Response In the event of a spill, the primary goal is to contain and clean the material safely.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if the spill is large.

  • Enhanced PPE: Before cleanup, don additional PPE, including a face shield, a chemical-resistant apron, and double-gloving.

  • Containment: For solid spills, gently sweep or vacuum the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[6][10] Use non-sparking tools.[6][11]

  • Cleanup: Place all contaminated materials into a sealed, labeled hazardous waste container.[1][6][12]

5.2. Disposal Plan All materials contaminated with this compound, including unused product, empty containers, and cleanup debris, are considered hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled container.[13][14]

  • Professional Disposal: Waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[11][13] Do not dispose of this chemical down the drain or in regular trash.[6][12]

By integrating a deep understanding of the chemical's specific hazards with a structured, multi-layered safety approach, researchers can confidently and safely advance their work. This guide serves as a foundational document to be incorporated into your laboratory's specific Chemical Hygiene Plan.

References

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(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
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